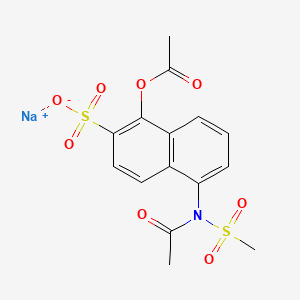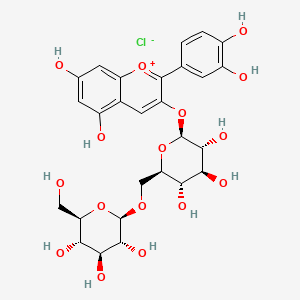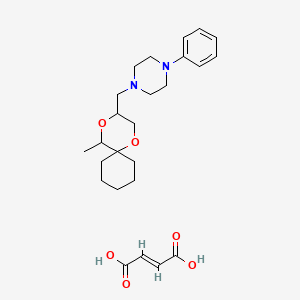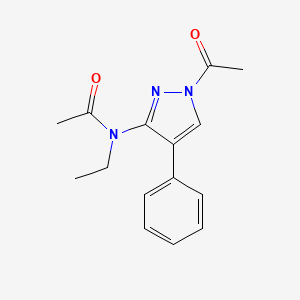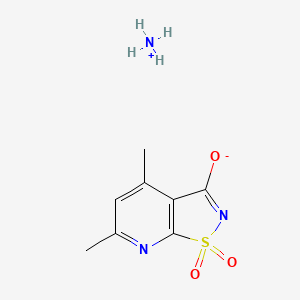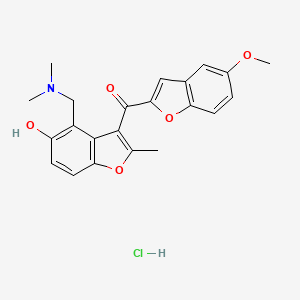
Trovafloxacin metabolite M3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trovafloxacin metabolite M3, also known as N-acetyltrovafloxacin, is a significant metabolite of trovafloxacin, a broad-spectrum antibiotic. Trovafloxacin was commonly marketed under the brand name Trovan by Pfizer. It is known for its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . due to its hepatotoxic potential, trovafloxacin was withdrawn from the market .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trovafloxacin metabolite M3 involves the acetylation of trovafloxacin. This process typically requires the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the amino group on the trovafloxacin molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Trovafloxacin metabolite M3 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogenating agents such as chlorine or bromine. The reaction is typically carried out under mild conditions to ensure selective substitution.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound.
科学的研究の応用
Trovafloxacin metabolite M3 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.
Biology: It is used in the study of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is used in the study of the pharmacological effects of trovafloxacin and its metabolites.
Industry: It is used in the development of new antibiotics and the study of drug safety and efficacy.
作用機序
The mechanism of action of trovafloxacin metabolite M3 involves the inhibition of DNA gyrase and topoisomerase IV, similar to the parent compound trovafloxacin . These enzymes are essential for the replication and transcription of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death.
類似化合物との比較
Trovafloxacin metabolite M3 can be compared with other similar compounds, such as:
Ciprofloxacin: Another fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
This compound is unique due to its specific acetylation, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .
特性
CAS番号 |
175426-02-5 |
|---|---|
分子式 |
C22H17F3N4O4 |
分子量 |
458.4 g/mol |
IUPAC名 |
7-[(1R,5S)-6-acetamido-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H17F3N4O4/c1-9(30)26-18-12-6-28(7-13(12)18)21-16(25)5-11-19(31)14(22(32)33)8-29(20(11)27-21)17-3-2-10(23)4-15(17)24/h2-5,8,12-13,18H,6-7H2,1H3,(H,26,30)(H,32,33)/t12-,13+,18? |
InChIキー |
CMOSICBJHWQANO-NCNPBXTDSA-N |
異性体SMILES |
CC(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
正規SMILES |
CC(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




